5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex heterocyclic compound characterized by its unique pyrazolo[4,3-b]pyridine core. This compound features several functional groups, including chloro and iodo substituents and a tetrahydro-2H-pyran-2-yl moiety. Its molecular formula is , with a molecular weight of approximately 305.58 g/mol . The compound is classified within the broader category of pyrazolo[4,3-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the chloro and iodo substituents through halogenation reactions. The tetrahydro-2H-pyran-2-yl group is introduced via nucleophilic substitution reactions.
These methods may vary depending on the desired yield and purity, with optimization for industrial production focusing on solvent choice and reaction conditions to reduce costs and environmental impact .
The molecular structure of 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine consists of a fused bicyclic system featuring a pyrazole ring fused to a pyridine ring. The presence of both chloro and iodo substituents at specific positions enhances its reactivity.
Key structural data includes:
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions:
These reactions are significant for further functionalization of the compound, allowing for the development of new derivatives with potentially enhanced biological activities.
The mechanism of action for compounds like 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves interaction with biological targets such as enzymes or receptors. The specific binding affinity and activity depend on the structural features provided by the chloro and iodo substituents along with the tetrahydro group, which may influence lipophilicity and bioavailability.
Data regarding its mechanism often requires detailed biological assays to elucidate specific pathways affected by this compound in various biological systems.
The physical properties include:
Relevant chemical properties include:
The compound's stability under different pH conditions and thermal stability can also be assessed through experimental studies, which are crucial for determining its suitability for various applications.
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-b]pyridine has several scientific applications:
Research into this compound continues to explore its synthesis, properties, and potential applications across various fields.
Regioselective halogenation is critical for introducing iodo and chloro substituents at the C3 and C5 positions of the pyrazolo[4,3-b]pyridine scaffold. This compound (CAS 1416713-15-9, C₁₁H₁₁ClIN₃O) requires sequential halogenation due to differential reactivity of ring positions. The C5 chlorination typically employs phosphorus oxychloride (POCl₃) as both solvent and reagent at reflux temperatures (110°C), achieving >95% conversion by nucleophilic aromatic substitution (SNAr). Subsequent C3 iodination necessitates electrophilic substitution using N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF) at 25-60°C [2] [3].
Table 1: Comparative Halogenation Approaches for Pyrazolo[4,3-b]pyridine
Halogenation Step | Reagents/Conditions | Time (hr) | Yield (%) | Regioselectivity |
---|---|---|---|---|
C5 Chlorination | POCl₃, reflux | 4-6 | 85-92 | >98% C5 position |
C3 Iodination | NIS, DMF, 60°C | 12 | 78-85 | >95% C3 position |
Direct C3,C5-dihalogenation | I₂, KClO₃, H₂SO₄ | 8 | <60 | 70-80% |
The unprotected pyrazolo[4,3-b]pyridine core (CAS not available, C₆H₃ClIN₃) shows reduced iodination efficiency due to N-H group coordination with electrophiles. THP protection before iodination improves C3 selectivity by preventing N-iodide byproducts and enabling reaction temperatures >100°C without decomposition [9]. Alternative methods like halogen dance rearrangement remain impractical due to low yields (<50%), confirming stepwise halogenation as the optimal route for synthesizing the title compound [3].
The THP group serves as a robust protecting strategy for the pyrazole nitrogen during halogenation and cross-coupling reactions. Protection is achieved by reacting 5-chloro-1H-pyrazolo[4,3-b]pyridine with 3,4-dihydro-2H-pyran (DHP) in dichloromethane under Brønsted acid catalysis (p-toluenesulfonic acid, 5 mol%) at 25°C, yielding >90% protected intermediate within 2 hours. The THP group’s stability spans pH 3–10 and temperatures up to 100°C, enabling subsequent reactions under basic/acidic conditions without deprotection [1] [3].
Table 2: THP Protection/Deprotection Performance Metrics
Parameter | Protection Conditions | Deprotection Conditions | Efficiency (%) |
---|---|---|---|
Temperature tolerance | 25°C (ambient) | 80°C (reflux) | >90% stability |
Acid stability | Stable at pH ≥3 | Cleaved at pH <2 | 95% recovery |
Reaction time | 2 hr | 1-3 hr | 90-97% |
Catalysts | p-TsOH (5 mol%) | HCl/MeOH (0.5M) | N/A |
Deprotection requires mild acid treatment (0.5M HCl in methanol) at 60–80°C for 1–3 hours, restoring the NH-pyrazolo[4,3-b]pyridine without core degradation. Crucially, the iodo substituent remains intact during deprotection due to C–I bond stability under dilute acidic conditions. Cold-chain transportation (2–8°C) of THP-protected intermediates is recommended for long-term storage to prevent moisture-mediated hydrolysis [1].
The C3-iodo substituent in the title compound acts as a versatile handle for Pd-catalyzed cross-couplings, enabling access to diversely functionalized pyrazolopyridines. Suzuki-Miyaura couplings with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in toluene/water (4:1) at 80°C achieve 85–92% conversion in 12 hours. Sonogashira reactions with terminal alkynes require CuI (5 mol%) and PdCl₂(PPh₃)₂ (3 mol%) in triethylamine, yielding alkynyl derivatives at 70–88% efficiency. The THP group remains inert under these conditions, confirming its compatibility with Pd catalysis [6] [7].
Table 3: Cross-Coupling Reactions of the C3-Iodo Substituent
Reaction Type | Conditions | Key Reagents | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | Arylboronic acids | 85-92 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | Terminal alkynes | 70-88 |
Heck coupling | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 100°C | Acrylates/styrenes | 65-78 |
Notably, the electron-withdrawing chloro substituent at C5 enhances oxidative addition kinetics at C3-I, reducing catalyst loadings compared to non-chlorinated analogues. Challenges include homocoupling byproducts (<10%) in Sonogashira reactions, suppressible by oxygen-free techniques. The compound’s utility as a synthetic intermediate is evidenced by its application in synthesizing 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 2204460-55-7), a structural isomer, via sequential cross-couplings [7].
Mechanochemical synthesis offers solvent-free routes for constructing pyrazolo[4,3-b]pyridine cores, though direct data for the title compound is limited. Ball-milling techniques for analogous systems (e.g., pyrazolo[3,4-b]pyridines) involve grinding stoichiometric mixtures of hydrazines and electrophilic carbonyls with K₂CO₃ at 30 Hz for 60–90 minutes, achieving cyclization yields of 75–90%. For halogenated variants, solid-state N-alkylation using potassium carbonate and 3,4-dihydro-2H-pyran achieves THP protection in 85% yield without solvents [4].
Reaction optimization focuses on frequency (20–35 Hz), time (30–120 min), and reagent stoichiometry (1:1 hydrazine:aldehyde). Liquid-assisted grinding (LAG) with catalytic DMF (<0.5 mL/g) enhances iodination efficiency using NIS, minimizing byproduct formation. While no studies specifically detail the mechanochemical synthesis of 5-chloro-3-iodo-1-THP-pyrazolopyridine, the protocol’s success with 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-91-1) suggests transferability [4] [5].
Comprehensive Compound Listing
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7